2-(3-Bromopyridin-2-YL)acetaldehyde
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Overview
Description
2-(3-Bromopyridin-2-YL)acetaldehyde is an organic compound with the molecular formula C7H6BrNO and a molecular weight of 200.03264 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a bromine atom at the third position of the pyridine ring and an aldehyde group at the second position of the acetaldehyde moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopyridin-2-YL)acetaldehyde typically involves the bromination of 2-pyridineacetaldehyde. One common method is the reaction of 2-pyridineacetaldehyde with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity starting materials and solvents is crucial to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromopyridin-2-YL)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol, or amines in the presence of a base.
Major Products
Oxidation: 2-(3-Bromopyridin-2-YL)acetic acid.
Reduction: 2-(3-Bromopyridin-2-YL)ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Bromopyridin-2-YL)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is used in the development of new drugs and therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Industry: It is employed in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Bromopyridin-2-YL)acetaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor modulator by interacting with specific molecular targets. The bromine atom and aldehyde group play crucial roles in its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloropyridin-2-YL)acetaldehyde: Similar structure but with a chlorine atom instead of bromine.
2-(3-Fluoropyridin-2-YL)acetaldehyde: Similar structure but with a fluorine atom instead of bromine.
2-(3-Iodopyridin-2-YL)acetaldehyde: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-(3-Bromopyridin-2-YL)acetaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic and research applications .
Properties
Molecular Formula |
C7H6BrNO |
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Molecular Weight |
200.03 g/mol |
IUPAC Name |
2-(3-bromopyridin-2-yl)acetaldehyde |
InChI |
InChI=1S/C7H6BrNO/c8-6-2-1-4-9-7(6)3-5-10/h1-2,4-5H,3H2 |
InChI Key |
RUTCIULIKXUACR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)CC=O)Br |
Origin of Product |
United States |
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